1,1-Diisobutyl-3-(P-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diisobutyl-3-(P-tolyl)urea is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.398 g/mol . It is a urea derivative that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diisobutyl-3-(P-tolyl)urea typically involves the reaction of isobutylamine with P-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diisobutyl-3-(P-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,1-Diisobutyl-3-(P-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-Diisobutyl-3-(P-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutyl-3-(P-tolyl)urea
- 1,1-Diisobutyl-3-(O-tolyl)urea
- 1-Isobutyl-3-(P-tolyl)urea
- 1,1-Diethyl-3-(P-tolyl)urea
- 1,1-Dimethyl-3-(P-tolyl)urea
Uniqueness
1,1-Diisobutyl-3-(P-tolyl)urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C16H26N2O |
---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-12(2)10-18(11-13(3)4)16(19)17-15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3,(H,17,19) |
InChI Key |
HTWIMOHZFBUVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.